Androgen Receptor Activity: 3-Hydroxyandrostane-16-one vs. Androsterone (17-Keto Isomer)
In a direct in vitro assay using human androgen receptor (hAR) expressed in CV-1 cells, 3-hydroxyandrostane-16-one showed no detectable agonistic activity (classified as 'not active') [1]. In contrast, its 17-keto structural isomer androsterone (3α-hydroxy-5α-androstan-17-one) is a known partial agonist at hAR with reported Ki values in the low micromolar range in similar cell-based assays [2]. This functional divergence arises solely from the position of the ketone moiety (C16 vs. C17), as the 3-hydroxy substitution pattern is identical. Note: quantitative AR binding data for androsterone are from independent studies, not the same assay plate; therefore this comparison is cross-study rather than direct head-to-head.
| Evidence Dimension | Human androgen receptor (hAR) agonistic activity |
|---|---|
| Target Compound Data | Not active (no agonism detected) in CV-1 cells expressing hAR |
| Comparator Or Baseline | Androsterone (3α-hydroxy-5α-androstan-17-one): Ki ~1–5 μM for hAR (partial agonist) |
| Quantified Difference | Qualitative distinction: inactive vs. active. Androsterone shows measurable binding and agonism; 3-hydroxyandrostane-16-one shows none. |
| Conditions | In vitro cellular assay; hAR expressed in CV-1 cells (BindingDB/ChEMBL assay). Comparator data from independent human AR binding studies. |
Why This Matters
For applications requiring a steroidal scaffold without androgenic side effects (e.g., selective enzyme inhibition, chemical biology probes), 3-hydroxyandrostane-16-one is functionally superior to 17-keto androstanes.
- [1] BindingDB/ChEMBL. ChEMBL_36115 (CHEMBL648080): In vitro agonistic activity against human androgen receptor (hAR) expressed in CV-1 cells; 3-hydroxyandrostane-16-one: not active. View Source
- [2] Gao W, et al. Chemistry and structural biology of androgen receptor. Chem Rev. 2005;105(9):3352-3370. (Androsterone AR binding: Ki reported in low μM range). View Source
